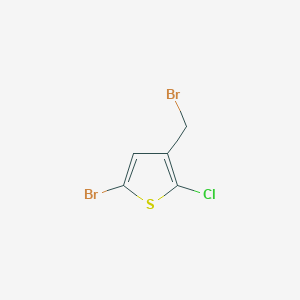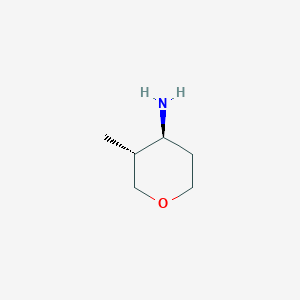![molecular formula C8H6FNO2 B1442009 8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 560082-51-1](/img/structure/B1442009.png)
8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one
Vue d'ensemble
Description
“8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one” is a chemical compound. However, there is limited information available specifically for this compound. A similar compound, “2-[7-fluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione”, also known as flumioxazin, is a herbicide1.
Synthesis Analysis
There is no specific synthesis process available for “8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one”. However, a related compound, 3-aryl-2H-benzo[b][1,4]oxazin-2-ones, can be synthesized via a TFA-catalyzed tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids2.Molecular Structure Analysis
The molecular structure of “8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one” is not directly available. However, the structure of a similar compound, “2-[7-fluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione”, has been reported1.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one”. However, a related compound, 3-aryl-2H-benzo[b][1,4]oxazin-2-ones, can be formed via a TFA-catalyzed tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids2.Physical And Chemical Properties Analysis
The physical and chemical properties of “8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one” are not directly available. However, a similar compound, “6-Fluoro-2H-1,4-benzoxazin-3(4H)-one”, has a melting point of 207-211 °C3.Applications De Recherche Scientifique
-
Synthesis of sulfur-containing benzo[b]pyrrolo[2,1-c][1,4]oxazine-3,9-diones
- Application : This research focuses on the synthesis of sulfur-containing benzo[b]pyrrolo[2,1-c][1,4]oxazine-3,9-diones through a blue light-promoted radical cyclization process .
- Method : The method involves a general and convenient protocol for the blue light-promoted radical-mediated cascade spiro-cyclization/Michael addition of N-arylpropiolamides with thiophenols under metal-free conditions .
- Results : The research demonstrated that many functional groups tolerate the reaction conditions and produce a series of sulfur-containing benzo[b]pyrrolo[2,1-c][1,4]oxazine-3,9-diones .
-
TFA-catalyzed synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones
- Application : This research reported a convenient and efficient method for the TFA-catalyzed synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones via a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids .
- Method : The method involves a TFA-catalyzed tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids .
- Results : The efficiency of this transformation was demonstrated by compatibility with a wide range of functional groups .
-
Synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones and cephalandole A
- Application : This research reported a convenient and efficient method for the TFA-catalyzed synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones via a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids .
- Method : The method involves a TFA-catalyzed tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids .
- Results : The efficiency of this transformation was demonstrated by compatibility with a wide range of functional groups . The synthetic utility of this method was confirmed by the synthesis of the natural product cephalandole A .
-
Structural engineering of pyrrolo[3,4-f]benzotriazole-5,7(2H,6H)-dione-based polymers for non-fullerene organic solar cells
- Application : This research focuses on the synthesis of two wide band gap donor polymers based on benzo[1,2-b:4,5-b0] dithiophene (BDT) and pyrrolo[3,4-f]benzotriazole-5,7(2H,6H)-dione (TzBI), namely, PBDT-TzBI and PBDT-F-TzBI, and studied their photovoltaic properties by blending them with ITIC as an acceptor .
- Method : The method involves the synthesis of two wide band gap donor polymers based on benzo[1,2-b:4,5-b0] dithiophene (BDT) and pyrrolo[3,4-f]benzotriazole-5,7(2H,6H)-dione (TzBI), namely, PBDT-TzBI and PBDT-F-TzBI .
- Results : The research showed that the power conversion efficiencies (PCEs) of the PBDT-F-TzBI:ITIC-based devices were supported by comparison and analysis of the optical and electronic properties, the charge carrier mobilities, exciton dissociation probabilities, and charge recombination behaviors of the devices .
-
Synthesis and antiproliferative evaluation of new (4-substituted-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methane substituted sulfonamide derivatives
- Application : This research focuses on the synthesis and antiproliferative evaluation of new (4-substituted-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methane substituted sulfonamide derivatives .
- Method : The method involves the synthesis of new (4-substituted-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methane substituted sulfonamide derivatives .
- Results : The results of this research are not specified in the available information .
-
Structural engineering of pyrrolo[3,4-f]benzotriazole-5,7(2H,6H)-dione-based polymers for non-fullerene organic solar cells with an efficiency over 12%
- Application : This research focuses on the synthesis of two wide band gap donor polymers based on benzo[1,2-b:4,5-b0] dithiophene (BDT) and pyrrolo[3,4-f]benzotriazole-5,7(2H,6H)-dione (TzBI), namely, PBDT-TzBI and PBDT-F-TzBI, and studied their photovoltaic properties by blending them with ITIC as an acceptor .
- Method : The method involves the synthesis of two wide band gap donor polymers based on benzo[1,2-b:4,5-b0] dithiophene (BDT) and pyrrolo[3,4-f]benzotriazole-5,7(2H,6H)-dione (TzBI), namely, PBDT-TzBI and PBDT-F-TzBI .
- Results : The research showed that the power conversion efficiencies (PCEs) of the PBDT-F-TzBI:ITIC-based devices were supported by comparison and analysis of the optical and electronic properties, the charge carrier mobilities, exciton dissociation probabilities, and charge recombination behaviors of the devices .
Safety And Hazards
The safety and hazards associated with “8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one” are not directly available. However, a similar compound, “2-[7-fluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione”, is a herbicide1.
Orientations Futures
There is no specific future direction available for “8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one”. However, research on similar compounds like 3-aryl-2H-benzo[b][1,4]oxazin-2-ones and their synthesis methods continues to be an active area of study2.
Propriétés
IUPAC Name |
8-fluoro-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-5-2-1-3-6-8(5)12-4-7(11)10-6/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRPZILXGOFOKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Bromobenzo[D]isoxazole](/img/structure/B1441935.png)



![1H-Pyrazolo[3,4-C]pyridin-5-amine](/img/structure/B1441941.png)

![6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1441945.png)


![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1441948.png)
